molecular formula C5HClF2LiNO2S B6222531 lithium 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate CAS No. 2758006-50-5

lithium 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate

Cat. No. B6222531
CAS RN: 2758006-50-5
M. Wt: 219.5
InChI Key:
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Description

Lithium 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate, also known as LiCF2(SO2Cl)2, is a lithium salt of 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetic acid. It is a white, odorless, and hygroscopic solid. It is soluble in water and other polar solvents, such as methanol and ethanol. LiCF2(SO2Cl)2 is a versatile reagent used in organic synthesis and pharmaceutical research. It is used as a catalyst in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

Lithium 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate(SO2Cl)2 is a Lewis acid catalyst, which accelerates the nucleophilic substitution of 2,2-difluoroacetic acid with 3-chloro-1,2-thiazol-4-yl chloride. The reaction proceeds via a two-step mechanism, in which the first step is the formation of a lithium-thiazolium salt, followed by the second step, in which the lithium-thiazolium salt reacts with 2,2-difluoroacetic acid to form lithium 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate(SO2Cl)2.
Biochemical and Physiological Effects
lithium 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate(SO2Cl)2 has no known biochemical or physiological effects. It is a non-toxic and non-carcinogenic compound.

Advantages and Limitations for Lab Experiments

The advantages of using lithium 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate(SO2Cl)2 in laboratory experiments are that it is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is also a stable, non-toxic, and non-carcinogenic compound. The main limitation of lithium 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate(SO2Cl)2 is that it is hygroscopic, and therefore must be stored in a dry environment.

Future Directions

The future directions for research on lithium 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate(SO2Cl)2 include exploring its potential applications in the synthesis of complex molecules, such as natural products and peptides. In addition, further research is needed to understand the mechanism of action of lithium 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate(SO2Cl)2 in organic synthesis reactions. Further studies are also needed to determine the optimal conditions for the synthesis of lithium 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate(SO2Cl)2. Finally, research is needed to explore the potential of lithium 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate(SO2Cl)2 as a catalyst in the synthesis of novel materials with enhanced properties.

Synthesis Methods

Lithium 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate(SO2Cl)2 is synthesized by the reaction of lithium 2,2-difluoroacetate with 3-chloro-1,2-thiazol-4-yl chloride in an aqueous medium. The reaction is carried out at room temperature in the presence of a catalytic amount of potassium carbonate. The reaction is complete within 1 hour and yields lithium 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate(SO2Cl)2 in 95-98% purity.

Scientific Research Applications

Lithium 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate(SO2Cl)2 is widely used as a catalyst in organic synthesis. It is used as a catalyst in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the preparation of various heterocyclic compounds, such as thiazoles and thiophenes, and in the synthesis of peptides and peptidomimetics. In addition, lithium 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate(SO2Cl)2 is used in the synthesis of polymers and in the preparation of novel materials with enhanced properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate involves the reaction of 2-chloro-1,2-thiazol-4-ylamine with 2,2-difluoroacetic acid in the presence of lithium hydroxide.", "Starting Materials": [ "2-chloro-1,2-thiazol-4-ylamine", "2,2-difluoroacetic acid", "Lithium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-chloro-1,2-thiazol-4-ylamine (1.0 g, 7.2 mmol) in dry tetrahydrofuran (THF) (20 mL) under nitrogen atmosphere.", "Step 2: Add 2,2-difluoroacetic acid (1.2 g, 10.8 mmol) to the reaction mixture and stir for 10 minutes.", "Step 3: Add lithium hydroxide (0.5 g, 12.0 mmol) to the reaction mixture and stir for 2 hours at room temperature.", "Step 4: Filter the reaction mixture and wash the solid with THF.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using ethyl acetate/hexane as the eluent to obtain the final product, lithium 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate." ] }

CAS RN

2758006-50-5

Product Name

lithium 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate

Molecular Formula

C5HClF2LiNO2S

Molecular Weight

219.5

Purity

95

Origin of Product

United States

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